molecular formula C26H24N6O7S B14966760 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

Cat. No.: B14966760
M. Wt: 564.6 g/mol
InChI Key: COMMZEINBDHFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a structurally complex molecule featuring multiple pharmacologically relevant moieties:

  • Benzodioxole group: A methyl-substituted 1,3-benzodioxole ring, known for enhancing metabolic stability and lipophilicity .
  • Sulfanyl-ethyl bridge: A thioether-linked ethyl group terminating in a pyrazole-derived amide (5-methyl-1H-pyrazol-3-ylamino-2-oxoethyl), which may influence redox properties and target binding .
  • Propanamide side chain: Connects the benzodioxole and quinazoline moieties, providing conformational flexibility.

Properties

Molecular Formula

C26H24N6O7S

Molecular Weight

564.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

InChI

InChI=1S/C26H24N6O7S/c1-14-6-22(31-30-14)29-24(34)11-40-26-28-17-9-21-20(38-13-39-21)8-16(17)25(35)32(26)5-4-23(33)27-10-15-2-3-18-19(7-15)37-12-36-18/h2-3,6-9H,4-5,10-13H2,1H3,(H,27,33)(H2,29,30,31,34)

InChI Key

COMMZEINBDHFMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[6-({[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}SULFANYL)-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL]PROPANAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the introduction of the pyrazole moiety, and the coupling of these intermediates to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[6-({[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}SULFANYL)-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[6-({[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}SULFANYL)-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[6-({[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}SULFANYL)-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various cellular pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name & Source Core Structure Substituents/Functional Groups Key Differences vs. Target Compound
Target Compound Quinazoline Benzodioxolylmethyl, sulfanyl-ethyl-pyrazole amide, 8-oxo Reference standard
N-(1,3-Benzodioxol-5-ylmethyl)-N-{[5,8-dimethoxy-2-(1-pyrrolidinyl)-3-quinolinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide Quinoline Dimethoxyquinoline, pyrrolidinyl, methylpyrazole - Quinoline (benzene + pyridine) vs. quinazoline (benzene + pyrimidine)
- Methoxy groups enhance solubility but reduce aromatic conjugation
N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxidanylidene-5-[2-oxidanylidene-2-[(4-propan-2-ylphenyl)amino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide Imidazoquinazoline Imidazo-fused quinazoline, oxidized sulfanyl-ethyl group, isopropylphenyl amide - Additional imidazole ring increases planarity and π-π stacking potential
- Oxidized sulfanyl group (sulfoxide/sulfone) alters redox stability
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Pyrazole Hydroxy, amino, thiophene-cyano/ester groups - Simpler pyrazole scaffold lacking quinazoline or benzodioxole
- Cyano/ester groups increase electrophilicity

Functional Implications of Structural Variations

Aromaticity and Conjugation Effects

  • The target compound’s quinazoline core provides a larger conjugated π-system compared to quinoline (in ), enhancing stability and electronic delocalization, which is critical for interactions with aromatic residues in biological targets .
  • The benzodioxole group, common to the target and compounds in and , improves metabolic resistance due to its electron-rich, sterically shielded structure .

Sulfanyl Group Reactivity

  • The thioether bridge in the target compound and may undergo oxidation in vivo, but the target’s non-oxidized sulfur offers greater stability than the sulfone/sulfoxide derivatives in .

Pyrazole Substituent Effects

  • The 5-methyl-1H-pyrazol-3-ylamino group in the target enables hydrogen-bond donor/acceptor versatility, contrasting with the simpler hydroxy/amino pyrazoles in , which lack the amide linkage and thus reduced binding specificity .

Discussion: Structural Similarity and Property Relationships

The "similarity principle" in organic chemistry posits that structural parallels correlate with comparable physical and chemical properties . Key observations include:

  • Metabolic Stability: Benzodioxole derivatives resist oxidative metabolism better than non-aromatic substituents, as seen in and .
  • Target Binding: Quinazoline’s pyrimidine ring (vs. quinoline’s pyridine in ) offers additional nitrogen sites for hydrogen bonding, critical for kinase or protease inhibition .

Biological Activity

The compound N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities. The molecular formula is C21H22N4O5SC_{21}H_{22}N_4O_5S, with a molar mass of approximately 438.49 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC21H22N4O5S
Molar Mass438.49 g/mol
IUPAC NameThis compound
CAS Registry NumberNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific G protein-coupled receptors (GPCRs) and other cellular targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Many quinazoline derivatives are known for their anticancer properties, potentially through inhibition of key signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Effects : The presence of the benzodioxole group may enhance the compound's ability to disrupt bacterial membranes or inhibit essential enzymes.
  • Anti-inflammatory Properties : Compounds targeting inflammatory pathways can be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Anticancer Studies : A study by Planken et al. demonstrated that quinazoline derivatives could effectively inhibit mutant forms of the EGFR kinase, which is crucial in many cancers .
  • Antimicrobial Activity : Research on related benzodioxole compounds indicated significant antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .
  • Inflammation Modulation : Investigations into GPCR-targeted therapies have shown that compounds interacting with these receptors can modulate inflammatory responses effectively .

Table 2: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntitumorInhibition of cancer cell proliferation
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryModulation of inflammatory pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.